molecular formula C13H14N2O4S B15108335 N-(4-acetylphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-(4-acetylphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B15108335
M. Wt: 294.33 g/mol
InChI Key: DZYJCDGIXBIGLV-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is of particular interest due to its unique structural features, which include an acetylphenyl group, a dimethyl-oxazole ring, and a sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps. One common method starts with the reaction of 4-acetylphenylamine with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The acetylphenyl and oxazole moieties may also contribute to the compound’s overall activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

N-(4-acetylphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide can be compared with other sulfonamide compounds such as:

  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The unique combination of the acetylphenyl, dimethyl-oxazole, and sulfonamide groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

N-(4-acetylphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C13H14N2O4S/c1-8-13(10(3)19-14-8)20(17,18)15-12-6-4-11(5-7-12)9(2)16/h4-7,15H,1-3H3

InChI Key

DZYJCDGIXBIGLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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